3,3-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane
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Overview
Description
3,3-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane is a spirocyclic compound characterized by its unique structure, which includes a nitrogen atom and two oxygen atoms within a spiro ring system.
Scientific Research Applications
3,3-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials with specific properties
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-N,N-dimethylmethanamine in ethanol. This reaction yields an intermediate, which can then be further reacted with various amines to produce the desired spirocyclic compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: The nitrogen and oxygen atoms in the ring system can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for condensation reactions, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different spirocyclic derivatives, while substitution reactions can introduce various functional groups into the molecule .
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane involves its interaction with various molecular targets. The nitrogen and oxygen atoms in the spiro ring system can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,6-Dioxa-9-azaspiro[4.5]decane: Similar in structure but lacks the dimethyl groups.
3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane: Contains an additional oxygen atom in the ring system
Uniqueness
3,3-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
IUPAC Name |
3,3-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(2)5-9(7-12-8)6-10-3-4-11-9/h10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEVPUHGVNGPRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CNCCO2)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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